1,3-Dimethylnaphthalene 1,3-Dimethylnaphthalene 1,3-dimethylnaphthalene is a dimethylnaphthalene carrying methyl groups at positions 1 and 3.
Brand Name: Vulcanchem
CAS No.: 575-41-7
VCID: VC20867401
InChI: InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3
SMILES: CC1=CC2=CC=CC=C2C(=C1)C
Molecular Formula: C12H12
Molecular Weight: 156.22 g/mol

1,3-Dimethylnaphthalene

CAS No.: 575-41-7

Cat. No.: VC20867401

Molecular Formula: C12H12

Molecular Weight: 156.22 g/mol

* For research use only. Not for human or veterinary use.

1,3-Dimethylnaphthalene - 575-41-7

Specification

CAS No. 575-41-7
Molecular Formula C12H12
Molecular Weight 156.22 g/mol
IUPAC Name 1,3-dimethylnaphthalene
Standard InChI InChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3
Standard InChI Key QHJMFSMPSZREIF-UHFFFAOYSA-N
SMILES CC1=CC2=CC=CC=C2C(=C1)C
Canonical SMILES CC1=CC2=CC=CC=C2C(=C1)C
Boiling Point 263.0 °C
Melting Point -6.0 °C

Introduction

Chemical Structure and Properties

Physical Properties

1,3-Dimethylnaphthalene is characterized by several key physical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₂H₁₂
Molecular Weight156.2237 g/mol
Exact Mass156.093900383 g/mol
Topological Polar Surface Area (TPSA)0.00 Ų
XlogP4.40
Atomic LogP (AlogP)3.46
Hydrogen Bond Acceptors0
Hydrogen Bond Donors0
Rotatable Bonds0

The compound's relatively high XlogP value of 4.40 indicates significant lipophilicity , suggesting potential for membrane permeability and bioaccumulation in lipid-rich tissues. The absence of hydrogen bond donors and acceptors, combined with a topological polar surface area of 0.00 Ų, further confirms its hydrophobic nature . The lack of rotatable bonds contributes to a rigid molecular structure, which may influence its binding characteristics with potential biological targets.

Chemical Properties

The chemical reactivity of 1,3-Dimethylnaphthalene is primarily influenced by its aromatic character and the presence of methyl substituents. The naphthalene core provides a planar, conjugated π-system that can participate in various aromatic substitution reactions. The methyl groups at positions 1 and 3 serve as weak electron-donating groups, slightly increasing electron density in the aromatic system and potentially influencing reactivity patterns compared to unsubstituted naphthalene.

Identification and Nomenclature

Registry Numbers and Database Identifiers

For unambiguous identification across chemical databases and literature, 1,3-Dimethylnaphthalene is associated with several standardized identifiers:

Identifier TypeValue
CAS Registry Number575-41-7
IUPAC Standard InChIKeyQHJMFSMPSZREIF-UHFFFAOYSA-N
IUPAC Standard InChIInChI=1S/C12H12/c1-9-7-10(2)12-6-4-3-5-11(12)8-9/h3-8H,1-2H3
Canonical SMILES (Daylight)Cc1cc2ccccc2c(c1)C
ChemSpider ID10850
ChEMBL ID370524
Molecule ID (ATB)823

These identifiers facilitate accurate cross-referencing across scientific literature and chemical databases, ensuring precise compound identification for research and regulatory purposes .

Synonyms and Alternative Names

1,3-Dimethylnaphthalene is known by several synonyms and alternative names in scientific literature and commercial contexts:

SynonymRegistry
Naphthalene, 1,3-dimethyl-Common literature name
1,3-dimethyl-naphthaleneAlternative naming convention
EINECS 209-384-6European Inventory identification
NSC 66991National Service Center code
BRN 2039378Beilstein Registry Number
CHEMBL370524ChEMBL database identifier
CHEBI:48614Chemical Entities of Biological Interest ID

These alternative designations are valuable for comprehensive literature searches and regulatory documentation across different jurisdictions and scientific databases .

Biological and Pharmacological Properties

ADMET Properties

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 1,3-Dimethylnaphthalene have been predicted using computational models (admetSAR 2), providing insights into its potential pharmacokinetic behavior:

ADMET ParameterPredictionProbability (%)
Human Intestinal AbsorptionPositive99.66
Caco-2 PermeabilityPositive94.21
Blood-Brain Barrier PenetrationPositive100.00
Human Oral BioavailabilityPositive72.86
Subcellular LocalizationLysosomes83.60

These predictions suggest excellent absorption characteristics, with very high probability of intestinal absorption (99.66%) and good Caco-2 cell permeability (94.21%) . The compound is predicted to readily cross the blood-brain barrier with 100% probability, indicating potential central nervous system exposure following systemic administration . Its predicted subcellular localization in lysosomes may have implications for its cellular effects and elimination pathways.

Toxicity Predictions

Computational toxicity predictions provide preliminary insights into potential safety concerns:

Toxicity EndpointPredictionProbability (%)
Carcinogenicity (binary)Negative60.00
Carcinogenicity (trinary)Warning40.00

The moderate probability for carcinogenicity (60% negative prediction) suggests a need for careful evaluation of long-term safety in any applications involving human or environmental exposure .

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